molecular formula C6H4BrN3 B567061 7-Bromo-1H-pyrazolo[4,3-b]pyridine CAS No. 1256806-33-3

7-Bromo-1H-pyrazolo[4,3-b]pyridine

Cat. No.: B567061
CAS No.: 1256806-33-3
M. Wt: 198.023
InChI Key: UYPCJEWLLVESSX-UHFFFAOYSA-N
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Description

7-Bromo-1H-pyrazolo[4,3-b]pyridine is a heterocyclic compound that belongs to the family of pyrazolopyridines This compound is characterized by a pyrazole ring fused to a pyridine ring, with a bromine atom attached at the seventh position

Mechanism of Action

Target of Action

The primary targets of 7-Bromo-1H-pyrazolo[4,3-b]pyridine are Tropomyosin receptor kinases (TRKs) . TRKs are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can cause cancer .

Mode of Action

This compound interacts with its targets, the TRKs, by inhibiting their activities . TRKs are composed of an extracellular domain, which combines with endogenous ligands, an intercellular domain, and a transmembrane domain . Once activated, the intramembrane kinase domain is phosphorylated, triggering downstream signal transduction pathways . The compound’s interaction with these targets results in changes in these pathways.

Biochemical Pathways

The affected pathways include the Ras/Erk, PLC-γ, and PI3K/Akt pathways . These pathways are associated with the proliferation, differentiation, and survival of cells . The compound’s interaction with its targets leads to changes in these pathways, affecting the downstream effects.

Pharmacokinetics

One of the synthesized pyrazolo[3,4-b]pyridine derivatives showed good plasma stability and low inhibitory activity to a panel of cytochrome p450 isoforms except cyp2c9 . This suggests that the compound may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, which could impact its bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of TRKA . This inhibition can lead to a decrease in the proliferation of certain cell lines . For example, one of the derivatives inhibited the proliferation of the Km-12 cell line .

Biochemical Analysis

Biochemical Properties

7-Bromo-1H-pyrazolo[4,3-b]pyridine plays a crucial role in biochemical reactions, particularly in the context of enzyme inhibition. This compound has been shown to interact with enzymes such as tropomyosin receptor kinases, which are involved in cell proliferation and differentiation . The interaction between this compound and these enzymes typically involves binding to the active site, thereby inhibiting the enzyme’s activity. Additionally, this compound can interact with proteins and other biomolecules, influencing various biochemical pathways .

Cellular Effects

The effects of this compound on cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can inhibit the proliferation of cancer cells by targeting specific signaling pathways such as the Ras/Erk and PI3K/Akt pathways . This inhibition leads to reduced cell growth and increased apoptosis, highlighting the compound’s potential as an anticancer agent .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves binding to the active sites of enzymes, leading to enzyme inhibition. This binding can result in the disruption of normal biochemical processes, ultimately affecting cell function . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the expression of genes involved in cell proliferation and survival .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, allowing for prolonged observation of its effects . Over time, the compound’s impact on cellular processes such as apoptosis and cell cycle regulation becomes more pronounced, providing insights into its potential therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to inhibit tumor growth without causing significant toxicity . At higher doses, this compound can induce adverse effects such as hepatotoxicity and nephrotoxicity, highlighting the importance of dosage optimization in therapeutic applications . Threshold effects have also been observed, where the compound’s efficacy plateaus beyond a certain dosage .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound undergoes metabolic reactions such as hydroxylation and conjugation, which are mediated by enzymes like cytochrome P450 . These metabolic processes influence the compound’s bioavailability and efficacy, as well as its potential side effects .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biological effects . The distribution of this compound is influenced by factors such as tissue permeability and binding affinity to cellular components .

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound is often directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the nucleus, where it can interact with DNA and transcription factors to modulate gene expression . This localization is crucial for the compound’s ability to influence cellular processes and achieve its therapeutic effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-1H-pyrazolo[4,3-b]pyridine can be achieved through various synthetic routes. One common method involves the reaction of pyrazole with a 1,3-dicarbonyl compound in the presence of a suitable catalyst. For example, refluxing a mixture of pyrazole and a 1,3-dicarbonyl compound in 1,4-dioxane for 16 hours, followed by the addition of phosphorus oxychloride, yields the desired pyrazolopyridine derivative . Another method involves the reaction of aminopyrazoles with 1,2-diketones in refluxing acetic acid, which provides high yields of the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction conditions is crucial to achieve efficient production. Continuous flow reactors and automated synthesis platforms are often employed to enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-1H-pyrazolo[4,3-b]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the seventh position can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and organometallic reagents.

    Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding oxides. For example, treatment with oxidizing agents such as potassium permanganate or hydrogen peroxide can yield the oxidized derivatives.

    Reduction Reactions: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide, potassium cyanide, organometallic reagents; typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

    Oxidation: Potassium permanganate, hydrogen peroxide; reactions are usually performed in aqueous or organic solvents under controlled temperature conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are conducted in anhydrous solvents such as tetrahydrofuran or diethyl ether.

Major Products Formed

The major products formed from these reactions include substituted pyrazolopyridines, oxidized derivatives, and reduced derivatives, each with distinct chemical and biological properties.

Scientific Research Applications

7-Bromo-1H-pyrazolo[4,3-b]pyridine has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

    1H-Pyrazolo[3,4-b]pyridine: Similar structure but different substitution pattern.

    1H-Pyrazolo[4,3-c]pyridine: Another isomer with a different fusion pattern of the pyrazole and pyridine rings.

    1H-Pyrrolo[2,3-b]pyridine: A related compound with a pyrrole ring instead of a pyrazole ring.

Uniqueness

7-Bromo-1H-pyrazolo[4,3-b]pyridine is unique due to the presence of the bromine atom at the seventh position, which imparts distinct chemical reactivity and biological activity. This specific substitution pattern allows for targeted modifications and enhances its potential as a versatile intermediate in chemical synthesis and drug development .

Properties

IUPAC Name

7-bromo-1H-pyrazolo[4,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrN3/c7-4-1-2-8-5-3-9-10-6(4)5/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYPCJEWLLVESSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C=NNC2=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90737318
Record name 7-Bromo-1H-pyrazolo[4,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90737318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256806-33-3
Record name 7-Bromo-1H-pyrazolo[4,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90737318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of N-(4-bromo-2-methylpyridin-3-yl)acetamide (0.6 g, 2.62 mmol) in toluene (26.2 ml) was added potassium acetate (0.308 g, 3.14 mmol) and acetic anhydride (0.743 ml, 7.86 mmol). The mixture was stirred for 15 minutes and isopentyl nitrite (0.806 ml, 6.02 mmol) was added and the reaction was heated at 85° C. for 4 hours. The reaction was cooled and partitioned between ethyl acetate (75 mL) and water (75 mL). The organic layer was separated, dried over MgSO4, and concentrated to a brown oil. The oil was purified on silica column chromatography eluted with methanol:dichloromethane (3:97). Concentration of product fractions afforded 7-bromo-1H-pyrazolo[4,3-b]pyridine (90 mg, 0.454 mmol, 17.35% yield) as an amber solid. 1H NMR (400 MHz, DMSO-d6) δ ppm 7.71 (1H, d, J=4.80 Hz) 8.32-8.40 (1H, m) 8.40-8.51 (1H, m) 13.89 (1H, br. s.). MS [M+H] found 197.9.
Quantity
0.6 g
Type
reactant
Reaction Step One
Name
potassium acetate
Quantity
0.308 g
Type
reactant
Reaction Step One
Quantity
0.743 mL
Type
reactant
Reaction Step One
Quantity
26.2 mL
Type
solvent
Reaction Step One
Quantity
0.806 mL
Type
reactant
Reaction Step Two

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